molecular formula C25H23N3O3 B5627694 N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5627694
M. Wt: 413.5 g/mol
InChI Key: IGKMHOKZCMSYHC-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound with potential interest in various fields of chemistry and pharmacology. Its structure suggests a complex interplay of functional groups that could afford it unique physical, chemical, and possibly biological properties.

Synthesis Analysis

The synthesis of compounds related to N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves multiple steps, starting from basic aromatic units to the final complex molecules. Such processes might include condensation reactions, acetylation, and cyclization steps to introduce the pyridazinyl and methoxyphenyl groups onto the naphthyl backbone (Rady & Barsy, 2006).

Molecular Structure Analysis

Molecular structure studies reveal the orientation of substituents around the naphthalene ring and the overall conformation of these molecules. For instance, compounds with similar structural motifs have been found to have their naphthalene rings planar, with substituents like methoxy groups being staggered, leading to specific molecular conformations (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide often involve interactions with nucleophiles and electrophiles due to the presence of acetamide and oxo groups. These reactions can lead to the formation of heterocyclic compounds and other derivatives, expanding the chemical diversity and utility of the base compound (Agarwal & Mital, 1976).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and for potential applications in material science. Crystallography studies provide insight into the arrangement of molecules in the solid state and the types of interactions that stabilize these structures (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are essential for potential pharmacological applications. Studies on related compounds have shown a range of activities, from anticancer properties to enzyme inhibition, highlighting the importance of functional groups in determining activity (Almansour et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-31-20-11-9-18(10-12-20)15-16-26-24(29)17-28-25(30)14-13-23(27-28)22-8-4-6-19-5-2-3-7-21(19)22/h2-14H,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKMHOKZCMSYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

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